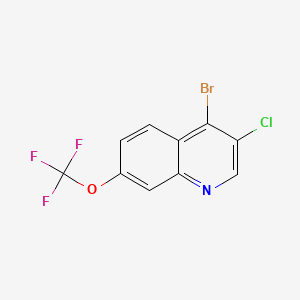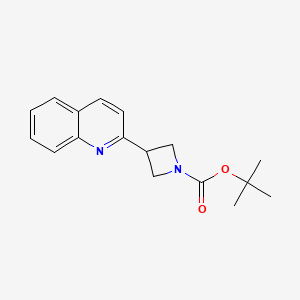
4-Bromo-3-chloro-7-trifluoromethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-7-trifluoromethoxyquinoline is a chemical compound with the molecular formula C10H4BrClF3NO and a molecular weight of 326.497 g/mol It is a quinoline derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-7-trifluoromethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-chloro-7-trifluoromethoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-7-trifluoromethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-chloro-7-methoxyquinoline
- 4-Bromo-3-chloro-7-fluoroquinoline
- 4-Bromo-3-chloro-7-ethoxyquinoline
Uniqueness
4-Bromo-3-chloro-7-trifluoromethoxyquinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .
Propiedades
Número CAS |
1210996-42-1 |
|---|---|
Fórmula molecular |
C10H4BrClF3NO |
Peso molecular |
326.497 |
Nombre IUPAC |
4-bromo-3-chloro-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4BrClF3NO/c11-9-6-2-1-5(17-10(13,14)15)3-8(6)16-4-7(9)12/h1-4H |
Clave InChI |
NIJKOASDWDDEKW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)Cl)Br |
Sinónimos |
4-Bromo-3-chloro-7-trifluoromethoxyquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)



![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)



